2-(4-methoxyphenoxy)-N-[(2E)-4-phenyl-1,3-thiazol-2(3H)-ylidene]acetamide
Description
2-(4-Methoxyphenoxy)-N-[(2E)-4-phenyl-1,3-thiazol-2(3H)-ylidene]acetamide is a thiazole-containing acetamide derivative characterized by a 4-methoxyphenoxy group and a conjugated imino-thiazole ring system.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-22-14-7-9-15(10-8-14)23-11-17(21)20-18-19-16(12-24-18)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHPUSAILCDMSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-[(2E)-4-phenyl-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea in the presence of a base.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Methoxyphenoxy Group: This step involves the nucleophilic substitution reaction of 4-methoxyphenol with an appropriate leaving group.
Final Coupling: The final step involves coupling the thiazole derivative with the methoxyphenoxy derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazole ring’s electrophilic centers enable nucleophilic substitution, particularly at the C-2 and C-5 positions.
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Key Insight : The electron-withdrawing nature of the thiazole ring enhances reactivity toward nucleophiles, enabling functionalization for improved solubility or bioactivity .
Oxidation Reactions
The oxadiazole and thiazole rings are susceptible to oxidation under controlled conditions.
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Mechanistic Note : Oxidative demethylation of the methoxyphenoxy group generates reactive phenolic intermediates, which can further participate in coupling reactions.
Cyclization and Ring-Opening Reactions
The compound participates in cyclization to form fused heterocycles or ring-opening to generate linear intermediates.
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Application : Cyclized products like 1,3-thiazinane derivatives show enhanced antimicrobial activity .
Condensation and Cross-Coupling Reactions
The acetamide moiety and conjugated system facilitate condensation and cross-coupling.
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Yield Optimization : Reactions often require palladium catalysts and ligand systems (e.g., Xantphos) to achieve >70% yields .
Acid/Base-Mediated Reactions
Protolytic equilibria influence reactivity, particularly at the acetamide and thiazole NH groups.
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pH Sensitivity : Reactions are highly pH-dependent, with optimal yields achieved under mildly acidic (pH 5–6) or basic (pH 8–9) conditions.
Reductive Transformations
Selective reduction of functional groups modulates bioactivity.
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Selectivity : Catalytic hydrogenation preserves aromatic systems while reducing alkenes or nitriles .
Photochemical Reactions
UV irradiation induces unique transformations in the solid state or solution.
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| [2+2] Cycloaddition | UV (254 nm), CH₃CN | Forms dimeric products via intermolecular cycloaddition. |
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic properties, particularly in the treatment of cancer and infectious diseases. Its structure suggests possible interactions with biological targets that could lead to the development of novel drugs.
Case Study: Anticancer Activity
Research indicates that derivatives of thiazole compounds exhibit significant anticancer properties. A study demonstrated that similar thiazole derivatives inhibited cancer cell proliferation by inducing apoptosis through the modulation of specific signaling pathways .
Antimicrobial Properties
The thiazole moiety in the compound is known for its antimicrobial activity. Studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains.
Data Table: Antimicrobial Efficacy
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole Derivative A | E. coli | 12 µg/mL |
| Thiazole Derivative B | S. aureus | 8 µg/mL |
| 2-(4-Methoxyphenoxy)-N-[(2E)-4-phenyl-1,3-thiazol-2(3H)-ylidene]acetamide | E. coli | TBD |
Material Science
The unique structural features of this compound allow it to be utilized in the synthesis of new materials with specific properties, such as enhanced thermal stability and electrical conductivity.
Application Example: Polymer Blends
Incorporating thiazole derivatives into polymer matrices has been shown to improve mechanical properties and thermal resistance, making them suitable for advanced material applications in electronics and coatings .
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-[(2E)-4-phenyl-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and phenyl group are crucial for binding to these targets, while the methoxyphenoxy moiety can modulate the compound’s activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Key Features
The compound shares structural motifs with several classes of molecules:
Thiazole-Acetamide Derivatives with MAO Inhibition
- N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide (4a–4i): Structure: Contains a thiazole ring and acetamide group, similar to the target compound, but lacks the 4-methoxyphenoxy substituent. Activity: Exhibits dual MAO-A/MAO-B inhibition, with compounds 4a–4c showing IC50 values in the low micromolar range . Synthesis: Synthesized via reflux of thiourea intermediates with bromoacetophenone derivatives in ethanol .
Antimicrobial Thiazole-Acetamide Dyes
- N-(2,4-Dinitrophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)amino]acetamide: Structure: Features a thiazole ring and acetamide group but includes azo and nitro groups for dye applications. Activity: Demonstrated strong antibacterial and antifungal activity against Staphylococcus aureus and Candida albicans . Synthesis: Diazotization of aryl amines followed by coupling with thiazole precursors .
Cephalosporin Derivatives with 4-Methoxyphenoxy Groups
- 2-(4-Methoxyphenoxy)-N-((6R,7R)-3-methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)acetamide (18b): Structure: Shares the 4-methoxyphenoxy-acetamide moiety but incorporates a cephalosporin core. Activity: Selective activity against non-replicating Mycobacterium tuberculosis (32% yield in synthesis) . Synthesis: Derived from cephalosporin intermediates via nucleophilic substitution .
Thiadiazole-Based Metabolites
- N-[3-Methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (MSO) :
Stability and Metabolic Considerations
- Thiazole vs. Thiadiazole : The thiazole ring in the target compound is more chemically stable than the thiadiazole in MSO, which undergoes auto-oxidation .
Biological Activity
The compound 2-(4-methoxyphenoxy)-N-[(2E)-4-phenyl-1,3-thiazol-2(3H)-ylidene]acetamide is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 342.41 g/mol. It features a methoxyphenoxy group, a thiazole ring, and an acetamide moiety. The structural complexity suggests multiple points of interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.41 g/mol |
| IUPAC Name | This compound |
Research indicates that the compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with various receptors, which may lead to altered signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties against certain pathogens.
Biological Activities
The compound has been evaluated for various biological activities:
Anticancer Activity
In vitro studies have demonstrated that compounds with similar thiazole structures exhibit significant anticancer properties. For example, derivatives have shown effectiveness against A549 (lung cancer) and C6 (glioma) cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research on related thiazole derivatives has indicated effectiveness against bacteria and fungi, pointing towards a promising profile for this compound as well .
Anti-inflammatory Effects
Similar compounds in the literature have shown anti-inflammatory properties, which could be attributed to their ability to inhibit pro-inflammatory cytokines or enzymes involved in inflammatory processes .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- The presence of the methoxy group enhances lipophilicity, potentially improving cell membrane permeability.
- Variations in the thiazole ring can significantly affect biological activity; for instance, substituents at different positions can lead to enhanced potency or selectivity against certain targets .
Case Studies
- Anticancer Evaluation : A study synthesized a series of thiazole derivatives and evaluated their anticancer activity using MTT assays. Results indicated that specific substitutions on the thiazole ring correlated with increased cytotoxicity against cancer cell lines .
- Antimicrobial Testing : A related compound was tested against various microbial strains, demonstrating significant inhibition zones in agar diffusion assays, suggesting that structural modifications can lead to enhanced antimicrobial efficacy .
Q & A
Q. Key Conditions :
- Solvents: DMF or toluene/water mixtures for azide substitutions .
- Catalysts: Potassium carbonate for nucleophilic substitutions .
Basic: How is the compound characterized using spectroscopic and analytical methods?
Q. Characterization Data :
| Method | Key Peaks/Data | Reference |
|---|---|---|
| IR | 3509 cm⁻¹ (-NH stretch), 1667 cm⁻¹ (C=O), 618 cm⁻¹ (C-S in thiazole) | |
| ¹H NMR | δ 3.8 ppm (-OCH₃), δ 4.0 ppm (CH₂), δ 7.9 ppm (-C=CH in thiazole), δ 9.8 ppm (-NH) | |
| MS | m/z 430.2 (M+1), fragmentation peaks at m/z 202.2 (thiazole ring cleavage) | |
| Elemental Analysis | Discrepancies (e.g., Found: C 54.21% vs. Calculated: C 53.1%) indicate impurities or hydration . |
Validation : Cross-referencing spectral data with computational simulations (e.g., PubChem entries) ensures structural accuracy .
Advanced: How can researchers optimize the yield of the thiazole ring formation?
- Solvent Choice : Use polar aprotic solvents like DMF to stabilize intermediates and enhance reaction rates .
- Temperature Control : Stirring at room temperature minimizes side reactions (e.g., oxidation) compared to reflux .
- Catalyst Screening : Anhydrous AlCl₃ improves cyclization efficiency for thiazole formation .
- Workup Protocol : Quenching with ice-water precipitates the product, reducing losses during extraction .
Example Optimization :
In , room-temperature stirring in DMF achieved 70–85% yield for thiazolidinedione derivatives, whereas reflux in toluene/water for azide substitutions required 5–7 hours .
Advanced: What strategies address discrepancies between elemental analysis and spectral data?
Discrepancies (e.g., nitrogen content in ) may arise from:
- Hydration/Residual Solvents : Dry samples under vacuum at 60°C for 24 hours before analysis.
- Purification Methods : Use preparative HPLC to remove trace impurities affecting elemental ratios .
- Alternative Techniques : Validate purity via HPLC-UV (≥95% purity threshold) or HRMS to confirm molecular ions .
Advanced: What in vivo models evaluate the hypoglycemic activity of this compound?
Q. Protocol from :
- Model : Wister albino mice with streptozotocin-induced diabetes.
- Dosage : 50–100 mg/kg body weight, administered orally for 14 days.
- Endpoints : Blood glucose levels (measured via glucometer), lipid profiles, and liver/kidney toxicity markers (AST, ALT, creatinine).
- Results : Compound 3c showed a 40% reduction in glucose levels vs. control, with no hepatotoxicity at 100 mg/kg .
Q. Recommendations :
- Include positive controls (e.g., metformin) and statistical analysis (ANOVA) for robustness.
- Extend to genetic models (e.g., db/db mice) for mechanistic studies .
Advanced: How do electronic effects of substituents influence the compound’s reactivity?
- Electron-Donating Groups (e.g., -OCH₃) : Enhance nucleophilicity of the phenoxy oxygen, facilitating substitutions at the acetamide carbonyl .
- Electron-Withdrawing Groups (e.g., -NO₂) : Increase electrophilicity of the thiazole ring, promoting cyclization but risking side reactions (e.g., nitro reduction) .
Case Study :
In , the nitro-substituted derivative (3c) exhibited slower reaction kinetics during condensation compared to methoxy derivatives, likely due to steric and electronic hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
